Cas no 847490-69-1 (4-iodo-1,2-oxazole)

4-Iodo-1,2-oxazole is a halogenated heterocyclic compound featuring an iodine substituent at the 4-position of the oxazole ring. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where the iodine acts as a reactive handle for further functionalization. The oxazole core contributes to its utility in medicinal chemistry and materials science, serving as a scaffold for bioactive molecules or functional materials. Its stability and reactivity balance make it suitable for controlled modifications under mild conditions. The compound is typically handled under inert atmospheres to preserve its integrity.
4-iodo-1,2-oxazole structure
4-iodo-1,2-oxazole structure
Product name:4-iodo-1,2-oxazole
CAS No:847490-69-1
MF:C3H2INO
MW:194.958552837372
MDL:MFCD09999222
CID:706551
PubChem ID:22274060

4-iodo-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • 4-Iodoisoxazole
    • 4-iodo-1,2-oxazole
    • Isoxazole,4-iodo-
    • 4-Iodo-isoxazole
    • Isoxazole,4-iodo
    • Isoxazole, 4-iodo-
    • C3H2INO
    • BKACOOKVHZFHEW-UHFFFAOYSA-N
    • BCP07767
    • ZB0086
    • FCH880173
    • AX8159090
    • AB0026974
    • W8742
    • ST24029135
    • J3.601.923I
    • 4-Iodoisoxazole (ACI)
    • SCHEMBL1394422
    • SY106909
    • CS-W005185
    • DB-003493
    • 4-lodo-isoxazole
    • EN300-344876
    • 847490-69-1
    • GS-4310
    • AKOS006305681
    • MFCD09999222
    • DTXSID80624187
    • MDL: MFCD09999222
    • Inchi: 1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H
    • InChI Key: BKACOOKVHZFHEW-UHFFFAOYSA-N
    • SMILES: IC1=CON=C1

Computed Properties

  • Exact Mass: 194.91800
  • Monoisotopic Mass: 194.91811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 50.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 1

Experimental Properties

  • Density: 2.227
  • Boiling Point: 214.8°C at 760 mmHg
  • Flash Point: 83.724°C
  • Refractive Index: 1.59
  • PSA: 26.03000
  • LogP: 1.27920

4-iodo-1,2-oxazole Security Information

4-iodo-1,2-oxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-iodo-1,2-oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-344876-0.1g
4-iodo-1,2-oxazole
847490-69-1 95.0%
0.1g
$19.0 2025-03-18
abcr
AB436853-250mg
4-Iodoisoxazole; .
847490-69-1
250mg
€83.40 2025-03-19
Enamine
EN300-344876-10g
4-iodo-1,2-oxazole
847490-69-1 95%
10g
$400.0 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90743-5G
4-iodo-1,2-oxazole
847490-69-1 95%
5g
¥ 2,607.00 2023-04-13
Ambeed
A108335-10g
4-Iodoisoxazole
847490-69-1 98%
10g
$495.00 2022-05-16
Apollo Scientific
OR902256-10g
4-Iodoisoxazole
847490-69-1 98%
10g
£472.00 2024-05-25
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY106909-10g
4-Iodoisoxazole
847490-69-1 ≥95%
10g
¥1999.00 2024-07-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD159090-5g
4-Iodoisoxazole
847490-69-1 98%
5g
¥834.0 2024-04-18
abcr
AB436853-1 g
4-Iodoisoxazole; .
847490-69-1
1g
€148.90 2023-06-16
abcr
AB436853-10 g
4-Iodoisoxazole; .
847490-69-1
10g
€776.90 2022-06-10

4-iodo-1,2-oxazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Trifluoroacetic acid ;  15 min, 120 °C
Reference
Generation of an 4-Isoxazolyl Anion Species: Facile Access to Multifunctionalized Isoxazoles
Morita, Taiki; Fuse, Shinichiro; Nakamura, Hiroyuki, Angewandte Chemie, 2016, 55(43), 13580-13584

4-iodo-1,2-oxazole Raw materials

4-iodo-1,2-oxazole Preparation Products

Additional information on 4-iodo-1,2-oxazole

Introduction to 4-Iodo-1,2-Oxazole (CAS No. 847490-69-1)

4-Iodo-1,2-Oxazole, also known by its CAS registry number CAS No. 847490-69-1, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered rings consisting of four carbon atoms and one oxygen atom. The presence of an iodine atom at the 4-position of the oxazole ring imparts unique electronic and structural properties to this compound, making it a valuable molecule for various applications.

The structure of 4-Iodo-1,2-Oxazole is characterized by its aromaticity, which arises from the conjugation of the oxygen atom with the nitrogen atom in the ring. This aromaticity contributes to the stability and reactivity of the molecule. Recent studies have highlighted the potential of this compound in drug design, particularly in the development of bioactive molecules with anti-inflammatory and anticancer properties. For instance, researchers have explored the use of oxazole derivatives as inhibitors of certain enzymes involved in inflammatory pathways.

In terms of synthesis, 4-Iodo-1,2-Oxazole can be prepared through various methods, including oxidative coupling reactions and cyclization processes. One notable approach involves the reaction of an appropriate iodoarene with a carbonyl compound in the presence of a transition metal catalyst. This method has been optimized in recent years to improve yield and selectivity, making it more accessible for large-scale production.

The application of CAS No. 847490-69-1 extends beyond pharmaceuticals. It has been utilized in materials science as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The iodine substituent plays a crucial role in these applications by providing sites for further functionalization and enhancing the electronic properties of the resulting materials.

Recent advancements in computational chemistry have enabled researchers to better understand the electronic structure and reactivity of 4-Iodo-1,2-Oxazole. Quantum mechanical calculations have revealed that the iodine atom significantly influences the molecule's frontier molecular orbitals, making it more reactive towards nucleophilic attacks. This insight has been instrumental in designing new synthetic routes and optimizing existing ones.

In conclusion, 4-Iodo-1,2-Oxazole (CAS No. 847490-69-1) is a versatile compound with a wide range of applications in organic chemistry and materials science. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As research continues to uncover new properties and applications of this compound, its significance in various scientific disciplines is expected to grow further.

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Amadis Chemical Company Limited
(CAS:847490-69-1)4-iodo-1,2-oxazole
A864019
Purity:99%
Quantity:25g
Price ($):508.0